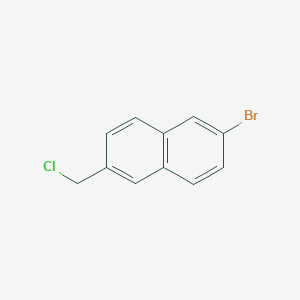

2-Bromo-6-(chloromethyl)naphthalene

Description

The exact mass of the compound 2-Bromo-6-(chloromethyl)naphthalene is 253.94979 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-(chloromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(chloromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(chloromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTBIWQKKWRJIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698490 | |

| Record name | 2-Bromo-6-(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689290-84-4 | |

| Record name | 2-Bromo-6-(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bromo and Chloromethyl Substituted Naphthalenes in Modern Organic Chemistry

Naphthalene (B1677914) derivatives featuring both bromo and chloromethyl substituents are of considerable interest in contemporary organic chemistry due to their dual reactivity. These "heterobifunctional" reagents offer chemists the ability to perform sequential, site-selective reactions. The bromine atom, typically positioned on the aromatic ring, serves as a key handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substituent for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are cornerstones of modern synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

Concurrently, the chloromethyl group (-CH2Cl) functions as a potent electrophile. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of the naphthylmethyl moiety into a wide range of molecules, including alcohols, amines, and thiols, through nucleophilic substitution reactions. This functionality is also utilized in the formation of various heterocyclic systems and as a linker in more complex molecular assemblies. The strategic placement of these two distinct reactive sites on the naphthalene scaffold, as seen in 2-Bromo-6-(chloromethyl)naphthalene, allows for a programmed, stepwise elaboration of the molecule, providing a powerful tool for the synthesis of diverse and complex target structures.

Overview of Strategic Importance in Chemical Research and Development

The strategic value of halogenated naphthalenes is well-established in both industrial and academic research and development. These compounds are not merely academic curiosities but are crucial intermediates in the synthesis of a wide range of commercially important products. Historically, halogenated naphthalenes have been used in applications such as wood preservation, and as additives in engine oils and electroplating processes. epa.govnih.gov

In modern research, their importance has shifted towards high-value applications in materials science and medicinal chemistry. For instance, naphthalene (B1677914) derivatives are integral to the development of organic electronic materials. The extended π-system of the naphthalene core, which can be modified and extended through cross-coupling reactions at the halogen position, is ideal for creating organic semiconductors, fluorophores for Organic Light Emitting Diodes (OLEDs), and components for organic photovoltaics. ossila.com The introduction of specific substituents allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which is critical for device performance. ossila.com

In the pharmaceutical sector, the naphthalene core is a common scaffold in a variety of therapeutic agents. Halogenated naphthalenes serve as key starting materials for the synthesis of complex drug molecules. For example, 2-bromo-6-methoxynaphthalene (B28277) is a precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. sigmaaldrich.com Similarly, other halogenated naphthalenes are used to synthesize compounds with potential applications as analgesics and treatments for lipid abnormalities. google.com The ability to use compounds like 2-Bromo-6-(chloromethyl)naphthalene to build upon the naphthalene core in a controlled manner is thus of high strategic importance for the discovery and development of new chemical entities with desired functions.

Scope of Academic Investigation Pertaining to 2 Bromo 6 Chloromethyl Naphthalene

Retrosynthetic Analysis of 2-Bromo-6-(chloromethyl)naphthalene

A logical retrosynthetic analysis of 2-bromo-6-(chloromethyl)naphthalene suggests several potential synthetic pathways. The primary disconnection would be at the C-C bond of the chloromethyl group and the C-Br bond. This leads to two main precursor strategies:

Route A: Late-stage Bromination: This approach involves the synthesis of a 6-(chloromethyl)naphthalene precursor followed by regioselective bromination at the C2 position.

Route B: Late-stage Chloromethylation: This strategy focuses on the preparation of a 2-bromonaphthalene derivative, which is then chloromethylated at the C6 position.

Route C: Functional Group Interconversion: This pathway could involve a precursor such as 2-bromo-6-methylnaphthalene (B123290), where the methyl group is converted to a chloromethyl group via radical chlorination. Another possibility is the reduction of a 6-bromo-2-naphthoic acid derivative to the corresponding alcohol, followed by conversion to the chloride.

Each of these routes presents its own set of challenges regarding regioselectivity and functional group compatibility, which will be explored in the subsequent sections.

Synthesis of Halogenated Naphthalene Intermediates for Regioselective Functionalization

The synthesis of appropriately halogenated naphthalene intermediates is crucial for the regioselective construction of 2-bromo-6-(chloromethyl)naphthalene.

One common starting material is 2-naphthol (B1666908) . Bromination of 2-naphthol can lead to the formation of 1,6-dibromo-2-naphthol. Subsequent reduction, for instance with metallic tin, can selectively remove the bromine at the C1 position to yield 6-bromo-2-naphthol orgsyn.org. This intermediate can then be further functionalized.

Another versatile precursor is 2-bromo-6-methoxynaphthalene . This can be synthesized by the bromination of 2-methoxynaphthalene (B124790) with bromine in acetic acid to form 1,6-dibromo-2-methoxynaphthalene, followed by dehalogenation with iron dur.ac.ukguidechem.com.

For routes involving late-stage bromination, a key intermediate is 2-methylnaphthalene (B46627) . Direct bromination of 2-methylnaphthalene can be complex, but methods have been developed for its selective benzylic bromination researchgate.net.

The synthesis of 2-bromo-6-methylnaphthalene can be achieved from 2-hydroxy-6-methylnaphthalene using a triphenylphosphine-bromine complex google.com. This provides a direct route to a key intermediate for subsequent chloromethylation or functional group interconversion.

Direct Bromination and Chloromethylation Strategies for Naphthalene Systems

The direct introduction of bromo and chloromethyl groups onto the naphthalene core requires careful control of regioselectivity.

Regioselective Functionalization of the Naphthalene Core at C2 and C6 Positions

The functionalization of the naphthalene ring is highly dependent on the directing effects of existing substituents and the reaction conditions. The α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7).

For the synthesis of 2,6-disubstituted naphthalenes, starting with a 2-substituted naphthalene is often preferred. An activating group at the C2 position, such as a hydroxyl or methoxy (B1213986) group, will direct incoming electrophiles. For instance, in the Friedel-Crafts acetylation of 2-methoxynaphthalene, the major product is 2-acetyl-6-methoxynaphthalene, demonstrating the directing effect to the C6 position stackexchange.com. Conversely, a deactivating group like bromine at the C2 position will also direct incoming electrophiles, often to the C6 or C7 positions. The acetylation of 2-bromonaphthalene has been shown to yield 7-halo-1-acetonaphthone and other isomers, highlighting the complexity of regioselectivity lookchem.com.

The bromination of naphthalene itself can lead to a mixture of isomers. However, the use of solid catalysts can enhance the regioselectivity towards specific dibromonaphthalenes acs.orgcardiff.ac.uk. For example, the bromination of naphthalene over KSF clay can produce 1,2,4,6-tetrabromonaphthalene, which can then be selectively debrominated to 2,6-dibromonaphthalene (B1584627) cardiff.ac.uknih.govmdpi.com.

Reaction Conditions and Catalyst Systems for Selective Halogenation (e.g., N-bromosuccinimide, Thionyl Chloride)

Bromination:

N-bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds scirp.org. It is often used with a catalyst in a suitable solvent. For instance, the bromination of activated aromatic systems can be achieved with high regioselectivity using NBS in acetonitrile (B52724) scirp.org.

Bromine (Br₂) in the presence of a catalyst is a common method. For example, the bromination of 2-naphthol can be carried out using bromine in a chlorinated solvent like methylene (B1212753) chloride google.com. The use of iron powder as a catalyst is also reported for the bromination of naphthalene derivatives dur.ac.uk.

Chloromethylation:

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. It typically involves reacting the aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride dur.ac.ukorganic-chemistry.org. The reaction conditions, such as temperature and catalyst choice, are critical to avoid the formation of diarylmethane byproducts dur.ac.uk. For deactivated aromatic compounds, stronger acid catalysts like sulfuric acid may be required dur.ac.uk. The Quelet reaction is a related transformation for phenolic ethers wikipedia.org.

While thionyl chloride is a common reagent for converting alcohols to alkyl chlorides, its direct use for the chloromethylation of aromatic rings is not a standard procedure. The more established method is the Blanc reaction or its variations.

Palladium-Catalyzed Cross-Coupling Approaches for Naphthalene Derivatives (e.g., Suzuki, Sonogashira)

The bromo-substituent in 2-bromo-6-(chloromethyl)naphthalene and its precursors serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. For example, various bromo-naphthalene precursors have been successfully used in Suzuki coupling reactions to generate diverse libraries of naphthalene derivatives nih.govjsynthchem.com. The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates acs.org.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst organic-chemistry.org. It is a powerful tool for the synthesis of arylalkynes. The reaction is tolerant of many functional groups and can often be carried out under mild conditions organic-chemistry.org. The reactivity of the aryl halide is a key factor, with bromides being effective coupling partners organic-chemistry.org.

These cross-coupling reactions significantly expand the synthetic utility of 2-bromo-6-(chloromethyl)naphthalene, allowing for the creation of complex molecules with tailored properties.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in 2-Bromo-6-(chloromethyl)naphthalene Synthesis

Optimizing the reaction parameters at each synthetic step is essential to maximize the yield and purity of the final product.

Bromination: In the bromination of naphthalene derivatives, the choice of brominating agent, solvent, temperature, and catalyst all play a significant role in determining the regioselectivity and yield. For instance, in the bromination of 2-methoxynaphthalene, controlling the temperature between 40-45°C is important dur.ac.uk. The use of solid acid catalysts like montmorillonite (B579905) clay can improve the selectivity for certain brominated isomers cardiff.ac.ukmdpi.com.

Chloromethylation: For the Blanc chloromethylation, careful control of the reaction temperature is necessary to minimize the formation of diarylmethane byproducts. The concentration of the reactants and the choice of catalyst (e.g., zinc chloride, aluminum chloride) also influence the outcome dur.ac.uk. Anhydrous conditions are generally preferred to improve the yield and purity of the chloromethylated product.

Cross-Coupling Reactions: In palladium-catalyzed couplings, the choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a given substrate. For Suzuki couplings, the nature of the boronic acid and the base can significantly affect the reaction efficiency acs.org. In Sonogashira couplings, the presence or absence of a copper co-catalyst and the type of amine base used can be fine-tuned to improve the results organic-chemistry.org.

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of 2-bromo-6-(chloromethyl)naphthalene.

Scalable Synthesis Protocols for Research Applications

Synthesis of the Precursor: 2-Bromo-6-methylnaphthalene

A practical and economically viable method for the synthesis of 2-bromo-6-methylnaphthalene starts from the readily available and inexpensive 2-hydroxy-6-methylnaphthalene. One documented method involves the use of a triphenylphosphine-bromine complex. isca.me This approach offers a direct conversion of the hydroxyl group to a bromine atom.

An alternative well-established procedure for the bromination of naphthols, which can be adapted for this synthesis, is the reaction of β-naphthol with a triphenylphosphine (B44618) and bromine mixture in acetonitrile. orgsyn.org This method is known for its relatively mild conditions and good yields. The reaction proceeds by the formation of a phosphonium bromide intermediate, which is then displaced by the bromide ion.

The reaction conditions for the synthesis of 2-bromonaphthalene from β-naphthol, which can be analogously applied to 2-hydroxy-6-methylnaphthalene, are summarized below:

| Reagent 1 | Reagent 2 | Solvent | Temperature | Reaction Time | Yield |

| β-Naphthol (0.50 mole) | Triphenylphosphine (0.55 mole), Bromine (0.53 mole) | Acetonitrile | 60-70°C | >30 minutes | 70-78% |

| This table is based on the synthesis of 2-bromonaphthalene and serves as a representative protocol. |

Following the synthesis, purification of 2-bromo-6-methylnaphthalene can be achieved through extraction and recrystallization from a suitable solvent system, such as lower aliphatic alcohols. isca.me

Side-Chain Chlorination

The final step in this scalable protocol is the selective chlorination of the methyl group at the 6-position of 2-bromo-6-methylnaphthalene. This transformation is typically achieved through a free-radical substitution reaction. N-Chlorosuccinimide (NCS) is a widely used reagent for this purpose, as it provides a source of chlorine radicals under mild conditions, often initiated by light or a radical initiator like benzoyl peroxide (BPO). organic-chemistry.orgresearchgate.neteurekaselect.com The use of NCS is advantageous as it is a solid and easier to handle than gaseous chlorine. wikipedia.org

The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride or benzene (B151609), to facilitate the radical chain mechanism. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

A representative protocol for the benzylic chlorination using NCS is outlined below:

| Starting Material | Reagent | Initiator | Solvent | Temperature |

| 2-Bromo-6-methylnaphthalene | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide (BPO) or UV light | Carbon Tetrachloride | Reflux |

| This table outlines a general procedure for benzylic chlorination. |

Upon completion, the succinimide (B58015) byproduct is filtered off, and the desired 2-bromo-6-(chloromethyl)naphthalene is isolated from the reaction mixture by removal of the solvent and can be further purified by recrystallization.

Novel Synthetic Routes to 2-Bromo-6-(chloromethyl)naphthalene via Annulation or Rearrangement Strategies

While the stepwise functionalization of naphthalene precursors is a common approach, novel synthetic routes involving annulation or rearrangement strategies offer alternative and potentially more convergent pathways to construct the 2,6-disubstituted naphthalene core. These methods often build the naphthalene ring system from simpler, non-naphthalenic starting materials.

Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in the synthesis of polycyclic aromatic hydrocarbons. One such strategy that could be hypothetically applied to the synthesis of a precursor to 2-bromo-6-(chloromethyl)naphthalene is the electrocyclic reaction of an o-quinodimethane intermediate.

A plausible, though not explicitly documented, route could start from a suitably substituted benzocyclobutene. Thermolysis of this precursor would induce a conrotatory ring-opening to form a highly reactive o-quinodimethane, which can then undergo a [4+2] cycloaddition with a dienophile to construct the second ring of the naphthalene system. For the synthesis of a 2-bromo-6-methyl substituted naphthalene, a potential reaction scheme is proposed below:

| Benzocyclobutene Precursor | Dienophile | Intermediate | Product |

| 1-Bromo-4-(prop-1-en-2-yl)benzocyclobutene | Acetylene | A substituted o-quinodimethane | 2-Bromo-6-methylnaphthalene |

| This table presents a hypothetical annulation route. |

This approach allows for the introduction of the desired substituents at specific positions based on the substitution pattern of the starting materials.

Rearrangement Strategies

Skeletal rearrangements of aromatic hydrocarbons can also provide pathways to substituted naphthalenes. ucm.es While less common for the direct synthesis of a molecule with the specific substitution pattern of 2-bromo-6-(chloromethyl)naphthalene, these reactions highlight the dynamic nature of aromatic systems under certain conditions. For instance, thermal rearrangements can lead to the isomerization of substituted azulenes to naphthalenes. Although not a direct synthetic route to the target compound, this illustrates the potential for skeletal reorganization to access different aromatic isomers.

Another novel approach involves the dearomative (3+2) cycloaddition of azidium ions to naphthalenes, leading to C-H amination. acs.orgacs.org While this specific reaction introduces a nitrogen-containing functional group, the underlying principle of temporarily disrupting the aromaticity to achieve functionalization represents a modern strategy in synthetic organic chemistry. A hypothetical adaptation of this concept could involve a related cycloaddition-elimination sequence to introduce other functionalities.

These novel strategies, while perhaps not yet optimized for the large-scale production of 2-bromo-6-(chloromethyl)naphthalene, offer exciting avenues for future research and the development of more efficient and elegant synthetic routes.

Reactivity of the Bromine Substituent on the Naphthalene Ring

The bromine atom attached to the naphthalene core primarily undergoes reactions typical of aryl halides, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. It can also be converted into an organometallic species.

Nucleophilic Aromatic Substitution Pathways

While simple aryl halides are generally resistant to nucleophilic attack, the presence of strongly electron-withdrawing groups at the ortho or para positions can significantly activate the ring towards nucleophilic aromatic substitution (SNAAr). libretexts.org The generally accepted mechanism for this reaction involves a two-step addition-elimination process. libretexts.org Initially, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the leaving group (in this case, the bromide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org For 2-bromo-6-(chloromethyl)naphthalene, this pathway would require the presence of additional activating groups on the naphthalene ring to proceed efficiently under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of 2-bromo-6-(chloromethyl)naphthalene serves as an excellent handle for such transformations.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl linkages. For 2-bromo-6-(chloromethyl)naphthalene, a Suzuki coupling would enable the introduction of a variety of aryl or vinyl substituents at the bromine-bearing position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reaction tolerates a wide range of functional groups and is known for its mild conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of 2-bromo-6-(chloromethyl)naphthalene with a terminal alkyne under Sonogashira conditions would lead to the corresponding alkynyl-substituted naphthalene derivative. This method is highly valued for its ability to construct conjugated systems under mild conditions, often at room temperature. wikipedia.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnih.gov This reaction offers a direct method for the vinylation of aryl halides. organic-chemistry.org When applied to 2-bromo-6-(chloromethyl)naphthalene, the Heck reaction would allow for the introduction of a vinyl group at the C-2 position of the naphthalene ring. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl or vinyl naphthalene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl naphthalene |

| Heck Reaction | Alkene | Pd catalyst, base | Vinyl naphthalene |

Formation of Organometallic Reagents (e.g., Lithiation, Grignard) and Subsequent Quenching Reactions

Lithiation: Aryl bromides can be converted to their corresponding organolithium reagents through halogen-metal exchange, often using an alkyllithium reagent such as n-butyllithium, or via reductive lithiation with lithium metal in the presence of an electron carrier like naphthalene. clockss.orgresearchgate.net The resulting aryllithium species is a potent nucleophile and a strong base, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent leads to the formation of a Grignard reagent. mnstate.edulibretexts.org In the case of 2-bromo-6-(chloromethyl)naphthalene, there is potential for chemoselectivity. The carbon-bromine bond is generally more reactive towards magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the aryl bromide position. walisongo.ac.id This organomagnesium compound can then react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. libretexts.org However, the preparation of Grignard reagents from some halonaphthalenes can be slow. umanitoba.ca

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH2Cl) on the naphthalene ring behaves as a reactive benzylic halide, readily participating in nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group is an excellent electrophilic site for nucleophilic attack. A wide array of nucleophiles can displace the chloride ion in an SN2-type reaction. This allows for the introduction of various functionalities, including:

Ethers: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻).

Esters: Reaction with carboxylate anions (RCOO⁻).

Amines: Reaction with ammonia (B1221849) or primary/secondary amines.

Nitriles: Reaction with cyanide ions (CN⁻).

Thioethers: Reaction with thiolates (RS⁻).

These substitution reactions provide a straightforward route to a diverse range of 2-substituted methylnaphthalene derivatives.

Conversion to Aldehydes, Carboxylic Acids, and Other Oxygenated Functionalities

The chloromethyl group can be oxidized to introduce oxygen-containing functional groups. For instance, it can be converted to the corresponding aldehyde (naphthalene-2-carbaldehyde derivative) through various methods, such as the Sommelet reaction or by oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO). Further oxidation of the aldehyde or direct oxidation of the chloromethyl group can yield the corresponding carboxylic acid (naphthalene-2-carboxylic acid derivative).

Formation of Nitrogen-Containing Derivatives (e.g., Amines, Quaternary Ammonium (B1175870) Salts)

The chloromethyl group at the 6-position of the naphthalene ring is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions with various nitrogen-containing nucleophiles. This allows for the straightforward introduction of amine functionalities and the formation of quaternary ammonium salts.

The reaction with primary or secondary amines typically proceeds under basic conditions to yield the corresponding secondary or tertiary amines. The choice of solvent and temperature can influence the reaction rate and yield. For instance, the reaction of 2-Bromo-6-(chloromethyl)naphthalene with a primary amine (RNH₂) would lead to the formation of a secondary amine derivative.

Similarly, treatment with tertiary amines leads to the formation of quaternary ammonium salts. These reactions are typically carried out in a suitable solvent, and the resulting quaternary ammonium salt often precipitates from the reaction mixture. The formation of these salts is a key step in modifying the solubility and electronic properties of the naphthalene scaffold.

These transformations are fundamental in the synthesis of various compounds where a nitrogen-containing group is required for biological activity or as a handle for further functionalization.

Reactivity of the Naphthalene Core in the Presence of Halogenated Substituents

The presence of both a bromo and a chloromethyl substituent on the naphthalene core influences its reactivity in subsequent transformations. The electronic effects of these halogen atoms, as well as their steric hindrance, play a crucial role in directing the outcome of reactions such as electrophilic aromatic substitution and metalation.

Electrophilic aromatic substitution (EAS) on naphthalene is generally faster than on benzene due to the lower delocalization energy of the fused ring system. libretexts.org The position of substitution on the naphthalene ring is directed by the existing substituents. In the case of 2-Bromo-6-(chloromethyl)naphthalene, the bromine atom is a deactivating but ortho-, para-directing group, while the chloromethyl group is a weakly deactivating and ortho-, para-directing group.

The outcome of an EAS reaction on 2-Bromo-6-(chloromethyl)naphthalene will depend on the nature of the electrophile and the reaction conditions. The interplay between the directing effects of the two substituents will determine the regioselectivity of the substitution. Generally, substitution at the 1- and 4-positions is favored in naphthalene systems due to the greater stability of the resulting carbocation intermediate. youtube.com However, the precise substitution pattern would require experimental investigation. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org In 2-Bromo-6-(chloromethyl)naphthalene, neither the bromo nor the chloromethyl group is a classical strong DMG.

However, halogen atoms can facilitate metal-halogen exchange reactions, which can be an alternative pathway for the generation of an aryllithium or arylmagnesium species. For instance, treatment with a strong base like n-butyllithium could potentially lead to lithium-bromine exchange at the 2-position, generating a nucleophilic carbon center that can then react with various electrophiles. This would allow for the introduction of a wide range of functional groups at the position formerly occupied by the bromine atom.

Cascade Reactions and Multi-Component Transformations Involving 2-Bromo-6-(chloromethyl)naphthalene

The dual reactivity of 2-Bromo-6-(chloromethyl)naphthalene makes it a suitable candidate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be initiated by a nucleophilic substitution at the chloromethyl group, followed by an intramolecular reaction involving the bromo-substituted position.

While specific examples of cascade reactions involving 2-Bromo-6-(chloromethyl)naphthalene are not extensively documented in the provided search results, the potential for such transformations is evident. For instance, a suitably chosen nucleophile could first displace the chloride and then, in a subsequent step, participate in a transition metal-catalyzed cross-coupling reaction at the bromo-substituted position. Such strategies are highly desirable in organic synthesis as they can significantly increase molecular complexity in a single step.

Mechanistic Investigations of 2-Bromo-6-(chloromethyl)naphthalene Reactivity

Understanding the mechanisms of the reactions involving 2-Bromo-6-(chloromethyl)naphthalene is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic studies of the nucleophilic substitution at the chloromethyl group would likely reveal a second-order rate law, consistent with an SN2 mechanism. The rate of this reaction would be influenced by the concentration of both the naphthalene derivative and the nucleophile, as well as by the solvent polarity and temperature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chloromethyl Naphthalene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of 2-Bromo-6-(chloromethyl)naphthalene, ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of hydrogen and carbon atoms, respectively. While specific spectral data for 2-Bromo-6-(chloromethyl)naphthalene is not widely published, data from closely related analogs like 2-Bromo-6-methoxynaphthalene (B28277) and 2-Bromo-6-methylnaphthalene (B123290) can be used to predict the expected chemical shifts and coupling patterns. chemicalbook.comnih.govsigmaaldrich.com The aromatic protons typically appear in the range of 7.0-8.5 ppm, while the chloromethyl (-CH₂Cl) protons would be expected at approximately 4.5-5.0 ppm due to the deshielding effect of the adjacent chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Bromo-6-(chloromethyl)naphthalene This table is predictive and based on data from analogous naphthalene (B1677914) derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene Aromatic CH | 7.0 - 8.5 | 125 - 135 |

| -CH₂Cl | 4.5 - 5.0 | 45 - 50 |

To move beyond simple chemical shifts and establish the complete bonding framework and spatial arrangement, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of 2-Bromo-6-(chloromethyl)naphthalene, COSY would reveal the coupling between neighboring protons on the naphthalene ring system, helping to trace the connectivity of the aromatic framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons they are attached to. It would definitively link each aromatic proton signal to its corresponding carbon signal and the chloromethyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the chloromethyl protons to the C6 carbon of the naphthalene ring, confirming the substituent's position. It would also reveal long-range couplings between different protons and carbons across the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining stereochemistry and spatial proximity. It detects correlations between protons that are close to each other in space, even if they are not directly bonded. In complex derivatives, NOESY can help to establish the relative orientation of different parts of the molecule.

The combined application of these 2D NMR techniques provides a powerful method for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of complex 2-Bromo-6-(chloromethyl)naphthalene derivatives. nih.gov

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and behavior of materials in their crystalline or amorphous solid forms. nih.govwiley.com For compounds like halogenated naphthalenes, ssNMR is particularly useful for studying polymorphism—the ability of a substance to exist in two or more different crystal structures. nih.gov

Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of atoms in each form. nih.gov The technique is sensitive to molecular packing and intermolecular interactions, such as halogen bonding (C-Br···X) or π-π stacking interactions between naphthalene rings. nih.govwiley.com By analyzing the chemical shifts and quadrupolar coupling constants of halogen nuclei like ³⁵Cl and ⁷⁹/⁸¹Br, researchers can gain a detailed understanding of the intermolecular forces that govern the crystal lattice. wiley.com This information is often complementary to data obtained from X-ray diffraction. nih.govresearchgate.net

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. nih.gov This precision allows for the determination of the exact elemental formula of 2-Bromo-6-(chloromethyl)naphthalene (C₁₁H₈BrCl) and its derivatives. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a characteristic isotopic pattern for the molecular ion peak, which serves as a definitive confirmation of the presence of these halogens. docbrown.info

Analysis of the fragmentation pattern in the mass spectrum provides structural clues. Upon ionization, the molecule breaks apart in a predictable manner. Key fragmentation pathways for 2-Bromo-6-(chloromethyl)naphthalene would likely involve the loss of a chlorine atom, a bromine atom, or the chloromethyl group, leading to characteristic fragment ions. docbrown.info

Table 2: Predicted Key Isotopic Peaks and Fragments for 2-Bromo-6-(chloromethyl)naphthalene in HRMS The relative intensities are based on the natural abundance of Br and Cl isotopes.

| Ion | Formula | m/z (most abundant isotopes) | Predicted Isotopic Pattern |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₁H₈⁷⁹Br³⁵Cl]⁺ | 253.96 | Complex pattern due to both Br and Cl isotopes |

| [M-Cl]⁺ | [C₁₁H₈Br]⁺ | 218.98 | Doublet peak (1:1 ratio) from Br isotopes |

| [M-Br]⁺ | [C₁₁H₈Cl]⁺ | 175.03 | Doublet peak (3:1 ratio) from Cl isotopes |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further confirm the structure of complex molecules. nih.govnih.gov In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of a derivative) is selected, isolated, and then fragmented by collision with an inert gas. The resulting "product ions" are then analyzed.

This process allows researchers to establish parent-daughter relationships between ions, providing highly specific structural information. For a complex derivative of 2-Bromo-6-(chloromethyl)naphthalene, MS/MS can be used to map out the fragmentation pathways in detail, confirming the identity and location of various substituents on the naphthalene core. This technique is particularly valuable for differentiating between isomers, which might produce similar initial mass spectra but will fragment differently in an MS/MS experiment. nih.govtci-thaijo.org

X-ray Crystallography of 2-Bromo-6-(chloromethyl)naphthalene and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. caltech.edu By diffracting X-rays off a single crystal of a compound, a map of electron density can be generated, from which a detailed molecular structure can be built. This technique provides exact bond lengths, bond angles, and torsional angles.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, is a growing field. mdpi.comnih.govchemrxiv.org Co-crystallizing 2-Bromo-6-(chloromethyl)naphthalene with other molecules (co-formers) can reveal and allow for the study of non-covalent interactions. mdpi.com These interactions, such as halogen bonding (C-Br···acceptor) and π–π stacking between naphthalene rings, are crucial in crystal engineering and the design of materials with specific properties. nih.gov The crystal structure of a co-crystal would provide direct evidence and precise measurements of the geometry and distances of these intermolecular forces. mdpi.comnih.gov

Elucidation of Molecular Conformation and Intermolecular Interactions (e.g., C-H...Cl bonding, π–π interactions)

The solid-state conformation of 2-bromo-6-(chloromethyl)naphthalene derivatives and their assembly into larger structures are dictated by a variety of non-covalent interactions. While a specific crystal structure for the parent compound is not publicly available, analysis of related halogenated naphthalene structures allows for a detailed prediction of the key interactions at play.

π–π Interactions: As a planar aromatic system, the naphthalene core is prone to engage in π–π stacking interactions. These interactions are fundamental to the packing of many aromatic molecules, including various naphthalene derivatives. rsc.orgnih.govnih.gov The stacking can occur in several geometries, such as parallel-displaced or T-shaped, influencing the electronic properties of the assembled state. researchgate.net The presence of both an electron-withdrawing bromine atom and a chloromethyl group can modulate the electron density of the π-system, influencing the nature and strength of these stacking interactions. rsc.orgrsc.org In related brominated aromatic compounds, π-π stacking has been shown to be a dominant force in the crystal packing, often working in concert with other interactions like halogen bonds. nih.gov

A summary of typical non-covalent interaction distances observed in related structures is provided below.

| Interaction Type | Typical Donor-Acceptor Distance (Å) | Significance in Crystal Packing |

| C-H···Cl | 2.9 - 3.8 | Directional, influences packing motif |

| C-H···Br | 3.0 - 3.9 | Contributes to lattice stability |

| π–π Stacking | 3.3 - 3.8 (interplanar distance) | Major cohesive force, governs columnar or layered structures |

Crystal Packing Analysis and Supramolecular Assembly

The combination of C-H···halogen bonds and π–π stacking interactions governs the formation of complex three-dimensional supramolecular architectures. rsc.org In analogous halogenated compounds, molecules often assemble into layers or columns. iucr.org For instance, π-π interactions might lead to the formation of one-dimensional stacks of naphthalene rings, which are then interlinked in the other two dimensions by the weaker but numerous C-H···Cl and C-H···Br hydrogen bonds.

Hirshfeld surface analysis is a powerful tool for dissecting these packing arrangements. iucr.orgnih.govnih.gov By mapping properties like dnorm (a normalized contact distance) onto the molecular surface, regions of significant intermolecular contact can be visualized as red spots, highlighting the key interactions. mdpi.comnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of each type of interaction (e.g., H···H, C···H, Br···H, Cl···H) to the total crystal packing, providing a statistical overview of the supramolecular assembly. iucr.orgmdpi.comnih.govnih.gov For example, in brominated indole (B1671886) derivatives, slipped π–π interactions between indole systems and various weak C-H hydrogen bonds were identified as crucial for forming supramolecular columns. iucr.org

Electron Density Mapping for Chemical Bonding Insights

Electron density mapping, determined either experimentally via high-resolution X-ray diffraction or computationally through methods like Density Functional Theory (DFT), offers a fundamental understanding of the chemical bonding and electronic properties within the molecule. researchgate.netsamipubco.comubc.ca

These maps visualize the distribution of electrons, revealing regions of electron accumulation (typically on electronegative atoms like Cl and Br and in the center of covalent bonds) and electron depletion (around hydrogen atoms). researchgate.netresearchgate.net Deformation density maps, which show the difference between the molecule's electron density and that of its constituent spherical atoms, are particularly insightful for analyzing the nature of covalent bonds and identifying lone pairs. researchgate.net For naphthalene and other polycyclic aromatic hydrocarbons, these studies reveal the delocalization of π-electrons across the ring system and can quantify the impact of substituents on this delocalization. rsc.org The electron density distribution is directly related to the molecule's electrostatic potential, which governs how it interacts with neighboring molecules, providing a physical basis for the intermolecular forces discussed previously.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is essential for identifying the functional groups within a molecule and probing their local chemical environment. nih.gov A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 if linear). wikipedia.orglibretexts.org For 2-bromo-6-(chloromethyl)naphthalene (C₁₁H₈BrCl), which has 21 atoms, this results in 57 normal modes of vibration.

The FT-IR and FT-Raman spectra provide complementary information. The table below presents expected vibrational frequencies for key functional groups in 2-bromo-6-(chloromethyl)naphthalene, based on data from naphthalene and its halogenated or alkylated derivatives. nih.govresearchgate.netnist.govchemicalbook.comresearchgate.netchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong | Characteristic of the naphthalene ring protons. |

| Aliphatic C-H Stretch | 2980 - 2880 | Medium | Medium | From the -CH₂Cl group. |

| C=C Ring Stretch | 1650 - 1450 | Medium-Strong | Strong | Multiple bands from the naphthalene skeleton. Very intense in Raman. |

| CH₂ Scissoring | ~1450 | Medium | Weak | Bending mode of the chloromethyl group. |

| C-H In-plane Bend | 1300 - 1000 | Medium | Medium-Weak | Multiple bands from the aromatic ring. |

| C-Cl Stretch | 800 - 600 | Strong | Medium | Characteristic of the chloromethyl group. |

| C-Br Stretch | 650 - 500 | Strong | Strong | Characteristic of the bromo-naphthalene moiety. |

| Ring Puckering/Deformation | < 500 | Weak | Medium-Strong | Low-frequency modes sensitive to the overall molecular structure. |

The precise positions and intensities of these bands can be influenced by intermolecular interactions in the solid state. For example, the formation of C-H···Cl hydrogen bonds could cause a slight shift in the C-H and C-Cl stretching frequencies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

While 2-bromo-6-(chloromethyl)naphthalene itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives. researchgate.net Chirality can be introduced, for instance, by nucleophilic substitution at the chloromethyl group with a chiral entity or by further functionalization of the naphthalene ring to create a source of axial chirality. rsc.org

For such chiral derivatives, chiroptical spectroscopy, particularly Circular Dichroism (CD), is an indispensable tool for stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. rsc.orgdtu.dk An optically active molecule will exhibit a unique CD spectrum with positive and negative bands (Cotton effects) corresponding to its electronic transitions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate CD spectra for different enantiomers. nih.govdtu.dk By comparing the experimental CD spectrum with the calculated spectra, the absolute configuration (R/S or P/M) of the chiral derivative can be determined. rsc.org Studies on other chiral naphthalene systems have shown that the sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophoric naphthalene unit relative to the chiral center(s), making CD a powerful technique for elucidating the three-dimensional structure of these molecules in solution. rsc.orgdtu.dk

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Chloromethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT calculations offer a balance between computational cost and accuracy, making them ideal for studying medium-sized systems like substituted naphthalenes. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to describe the electronic distribution and molecular orbitals. mdpi.comresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. samipubco.comresearchgate.net A smaller gap generally implies higher reactivity and greater polarizability. samipubco.com

For 2-Bromo-6-(chloromethyl)naphthalene, the naphthalene (B1677914) core constitutes the primary π-conjugated system. The HOMO is expected to be a π-orbital delocalized across the naphthalene rings, while the LUMO would be a corresponding π*-antibonding orbital. researchgate.netnih.gov The introduction of the bromo and chloromethyl substituents significantly influences the energies of these orbitals. Both the bromine atom and the chloromethyl group are electron-withdrawing, which is expected to stabilize (lower the energy of) both the HOMO and LUMO compared to unsubstituted naphthalene. researchgate.net

DFT calculations on naphthalene and its derivatives have shown that such substitutions can reduce the HOMO-LUMO gap. researchgate.net For instance, a study on naphthalene using DFT (B3LYP) with various basis sets calculated a HOMO-LUMO gap of around 4.75 eV. samipubco.comresearchgate.net The introduction of functional groups tends to decrease this gap, thereby increasing the molecule's reactivity. researchgate.net The precise energies of the HOMO, LUMO, and the resulting energy gap for 2-Bromo-6-(chloromethyl)naphthalene would be determined through specific DFT calculations, but the expected trend is a lowering of the gap, suggesting it is a reactive molecule. researchgate.netresearchgate.net This enhanced reactivity is crucial for its utility as a building block in organic synthesis.

Table 1: Representative DFT-Calculated HOMO-LUMO Energies for Naphthalene Derivatives This table presents illustrative data from various computational studies on related compounds to show general trends. Values for 2-Bromo-6-(chloromethyl)naphthalene would require specific calculation.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |

| Naphthalene | DFT/6-31G | -5.82 | -1.11 | 4.71 |

| PTZ-Nap* | DFT (DMF model) | -5.13 | -2.26 | 2.87 |

| PXZ-Nap** | DFT (DMF model) | -5.14 | -2.26 | 2.88 |

Data sourced from multiple studies for illustrative purposes. samipubco.comresearchgate.net *PTZ-Nap and PXZ-Nap are complex naphthalene derivatives, illustrating the effect of large donor groups on frontier orbitals. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.org It is an invaluable tool for predicting chemical reactivity, as it highlights regions of electron richness and electron deficiency. researchgate.netnumberanalytics.com In an MEP map, areas of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.com

For 2-Bromo-6-(chloromethyl)naphthalene, the MEP map would be expected to show several key features:

Negative Potential: The π-system of the aromatic naphthalene rings will exhibit a region of negative potential above and below the plane of the rings, which is characteristic of aromatic compounds. digitellinc.com The areas around the electronegative bromine and chlorine atoms will also show significant negative potential, corresponding to their lone pairs of electrons. wolfram.com

Positive Potential: The hydrogen atoms of the naphthalene core and, notably, the carbon atom of the chloromethyl (-CH₂Cl) group will exhibit positive potential. The polarization of the C-Cl bond makes this carbon atom an electrophilic center, highly susceptible to attack by nucleophiles. This is a primary site of reactivity for this molecule. numberanalytics.com

From the MEP, various reactivity descriptors can be calculated. These global and local descriptors, such as electronegativity, chemical hardness, and Fukui functions, quantify the insights gained from the visual map. They help to predict which sites are most likely to be involved in specific types of reactions, corroborating the prediction that the chloromethyl group is the main center for nucleophilic substitution. researchgate.netnih.gov

DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. arxiv.orgscienceopen.com These theoretical spectra are instrumental in the structural elucidation of newly synthesized compounds, as they can be compared directly with experimental data. nih.gov

For 2-Bromo-6-(chloromethyl)naphthalene, a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) would first involve optimizing the molecule's geometry to its lowest energy state. epstem.net Following this, the vibrational frequencies can be calculated. It is standard practice to apply a scaling factor (e.g., ~0.96) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental results. nih.govmdpi.com The predicted spectrum would show characteristic peaks for C-H stretching of the aromatic ring, C-C stretching vibrations within the naphthalene core, and vibrations corresponding to the C-Br and C-Cl bonds. scienceopen.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scienceopen.comepstem.net The calculations are performed relative to a standard, such as tetramethylsilane (B1202638) (TMS), allowing for direct comparison with experimental NMR spectra. These predictions are highly valuable for assigning specific peaks in the experimental spectrum to particular atoms in the molecule. epstem.net

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Naphthalene This table uses data for a related compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone, to illustrate the typical accuracy of DFT predictions. scienceopen.com A similar analysis would be performed for 2-Bromo-6-(chloromethyl)naphthalene.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| C-H Stretch (Naphthalene) | 3071 | 3078, 3063, 3053 | Stretching vibrations of C-H bonds on the aromatic ring |

| C=C Stretch (Naphthalene) | 1588 | 1590 | Aromatic ring skeletal vibrations |

| C-H In-plane Bend | 1238 | 1240 | Bending of aromatic C-H bonds within the plane |

| C-H Out-of-plane Bend | 973 | 971 | Bending of aromatic C-H bonds out of the plane |

Quantum Chemical Calculations of Reaction Mechanisms

Beyond static properties, computational chemistry is essential for exploring the dynamics of chemical reactions. nih.gov By mapping potential energy surfaces, researchers can elucidate reaction mechanisms, identify intermediates, and determine the structures and energies of transition states, which are crucial for understanding reaction kinetics. rsc.orgrsc.org

A key application for a molecule like 2-Bromo-6-(chloromethyl)naphthalene, which is a reactive building block, is in nucleophilic substitution reactions at the chloromethyl group. Quantum chemical calculations can model the entire reaction pathway for such a transformation. For example, in a reaction with a nucleophile (Nu⁻), the process would be:

2-Br-6-(CH₂Cl)Naph + Nu⁻ → [Transition State]‡ → 2-Br-6-(CH₂Nu)Naph + Cl⁻

Computational methods can trace the energy of the system along a reaction coordinate, which represents the progress of the reaction (e.g., the breaking of the C-Cl bond and the formation of the C-Nu bond). The highest point on this energy profile corresponds to the transition state (TS), an unstable, high-energy species that represents the kinetic barrier to the reaction. rsc.org

Locating the precise geometry of the TS is a critical computational task, often achieved using algorithms that search for a first-order saddle point on the potential energy surface. rsc.org Once the TS is found, its energy can be used to calculate the activation energy (Ea) of the reaction. Studies on similar systems, like the reaction of 1-chloromethylnaphthalene with anilines, have successfully used these methods to determine activation energies and other kinetic parameters, confirming an SN2 mechanism. ias.ac.in Such calculations for 2-Bromo-6-(chloromethyl)naphthalene would provide a detailed understanding of its reactivity with various nucleophiles, guiding its use in synthesis. acs.org

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Therefore, for accurate predictions, computational models must account for solvent effects. researchgate.net Explicitly modeling every solvent molecule is computationally prohibitive for most systems. Instead, implicit solvent models, such as the Polarizable Continuum Model (PCM) or the COSMO (Conductor-like Screening Model), are commonly used. rsc.org

These models approximate the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This approach effectively captures the stabilizing or destabilizing effect of the solvent on reactants, products, and, most importantly, the transition state. researchgate.net For nucleophilic substitution reactions, which often involve charge separation or concentration in the transition state, the polarity of the solvent can drastically alter the activation energy. researchgate.net Including a solvent model in the DFT calculations for reactions involving 2-Bromo-6-(chloromethyl)naphthalene is therefore essential for obtaining results that are relevant to real-world experimental conditions. researchgate.net

Molecular Dynamics Simulations

The primary source of flexibility in 2-bromo-6-(chloromethyl)naphthalene is the rotation around the single bond connecting the chloromethyl group (-CH₂Cl) to the rigid naphthalene ring. Conformational analysis focuses on identifying the stable arrangements (conformers) and the energy barriers between them.

The rotation of the chloromethyl group is principally defined by the torsional angle (or dihedral angle) between the C-Cl bond and the plane of the naphthalene ring. This rotation is influenced by several factors:

Steric Hindrance: The interaction between the chlorine atom and the hydrogen atom on the adjacent carbon (position 7) of the naphthalene ring creates steric strain that influences the preferred rotational angle.

Electronic Effects: The electronegative chlorine atom and the electron-rich π-system of the naphthalene ring can engage in subtle electronic interactions, including hyperconjugation and electrostatic interactions, which can stabilize or destabilize certain conformations. Studies on chlorinated propenes have shown that even a single C-H bond can provide sufficient hyperconjugation to influence electronic properties. stackexchange.com

While specific energy values for 2-bromo-6-(chloromethyl)naphthalene are not published, data from analogous systems, such as substituted propenes and ethanes, provide a basis for understanding its likely conformational landscape. acs.orgconicet.gov.ar For example, studies on 3-chloropropene reveal distinct low-energy rotamers. acs.org Similarly, the chloromethyl group in 2-bromo-6-(chloromethyl)naphthalene is expected to have preferred orientations to minimize steric clash, likely with the C-Cl bond positioned away from the plane of the naphthalene ring.

Table 1: Postulated Conformational Data for the Chloromethyl Group This table is illustrative, based on typical values for similar functional groups attached to aromatic systems, as direct experimental or computational data for 2-bromo-6-(chloromethyl)naphthalene is not available.

| Parameter | Description | Estimated Value Range |

|---|---|---|

| Torsional Angle (C7-C6-Cbenzyl-Cl) | The angle defining the rotation of the chloromethyl group. | Likely stable conformers near ±90° (staggered) |

| Rotational Energy Barrier | The energy required to rotate the chloromethyl group through an eclipsed conformation. | 2-5 kcal/mol |

MD simulations are particularly useful for modeling how a molecule interacts with its surroundings, such as a solvent. The dual nature of 2-bromo-6-(chloromethyl)naphthalene—having a large, nonpolar aromatic core and two polar C-X (halogen) bonds—dictates its behavior in different environments.

In Polar Solvents (e.g., Water): The naphthalene ring is hydrophobic. In an aqueous environment, water molecules would likely form a structured cage around the aromatic system to maximize water-water hydrogen bonding. The polar chloromethyl and bromo substituents would be the primary sites for more direct dipole-dipole interactions with water molecules. Studies on the microhydration of naphthalene show that water molecules tend to move dynamically across the aromatic surface. nih.gov

In Non-Polar Solvents (e.g., Dichloromethane, Hexane): In a non-polar environment, the molecule would be more readily solvated. The interactions would be dominated by weaker van der Waals forces (dispersion forces) between the solvent and the entire solute molecule. Because polar solvents like N,N-dimethylformamide and acetonitrile (B52724) are often required for good solvation of similar N-bromoimide reagents, it suggests that 2-bromo-6-(chloromethyl)naphthalene may have limited solubility in strictly non-polar media. rsc.org

Reaction Environments: In the context of a chemical reaction, such as a substitution at the chloromethyl position, the solvent can play a critical role. MD simulations can model the formation of a solvent shell around the reacting site, which can stabilize transition states and influence reaction kinetics. For instance, electrophilic bromination reactions are often conducted in solvents like acetonitrile, where the solvent can help stabilize charged intermediates. nih.gov

Cheminformatics and Data Mining Related to Halogenated Naphthalenes

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information, often to develop models that predict the properties of new or untested compounds. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that correlates molecular structures (represented by numerical descriptors) with a specific activity or property, such as toxicity or biodegradability. conicet.gov.ar

For halogenated naphthalenes, QSAR and data mining are vital for assessing environmental and toxicological risks, as synthesizing and testing all possible congeners (75 for polychlorinated naphthalenes) is impractical. conicet.gov.ar

Key Research Findings from Cheminformatics Studies on Halogenated Aromatics:

Toxicity Prediction: QSAR models have been developed to predict the toxicity of halogenated aromatic hydrocarbons. nih.govaimspress.com These models often use molecular descriptors that quantify aspects like molecular size, shape, hydrophobicity (e.g., logP), and electronic properties (e.g., HOMO/LUMO energies). For many halogenated aromatic compounds, toxicity is linked to their ability to bind to the aryl hydrocarbon receptor (AhR). nih.gov

Physicochemical Property Prediction: Computational tools can reliably estimate key physicochemical properties that govern a chemical's environmental fate, such as solubility, vapor pressure, and partition coefficients. nih.gov For halogenated naphthalenes, properties like hydrophobicity and bioaccumulation potential tend to increase with the degree of halogenation. mdpi.com

Table 2: Representative Molecular Descriptors Used in QSAR for Halogenated Aromatic Compounds This table summarizes the types of descriptors commonly employed in cheminformatics studies to model the properties of compounds structurally related to 2-bromo-6-(chloromethyl)naphthalene.

| Descriptor Class | Example Descriptors | Property Predicted | Relevance |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Toxicity | Describes the molecule's ability to participate in electronic interactions and redox reactions. aimspress.com |

| Topological | Connectivity Indices, Wiener Index | Boiling Point, Carcinogenicity | Quantifies molecular branching and size. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Bioaccumulation, Dermal Penetration, Toxicity | Relates to how the molecule distributes in the environment and in biological systems. aimspress.comnih.gov |

| Geometric | Molecular Surface Area, Volume | Receptor Binding, Solubility | Describes the molecule's size and shape, which is critical for steric interactions. researchgate.net |

Based on these trends, 2-bromo-6-(chloromethyl)naphthalene would be classified as a di-halogenated naphthalene derivative. Its properties would be intermediate between non-halogenated naphthalene and more highly halogenated congeners. Its expected hydrophobicity and potential for bioaccumulation would be significant, while its specific toxicity would depend on its metabolism and interaction with biological targets, which QSAR models aim to predict.

Applications of 2 Bromo 6 Chloromethyl Naphthalene As a Synthetic Building Block

Precursor in the Synthesis of Naphthalene-Fused Heterocycles

The strategic positioning of the bromo and chloromethyl functionalities on the naphthalene (B1677914) scaffold of 2-bromo-6-(chloromethyl)naphthalene makes it an excellent precursor for constructing naphthalene-fused heterocyclic systems. These structures are of significant interest due to their presence in pharmacologically active compounds and advanced materials.

The synthetic approach often involves a two-step process. First, the bromo group can be transformed via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a substituent containing a nucleophilic site. In a subsequent step, this newly introduced nucleophile can undergo an intramolecular cyclization by reacting with the electrophilic chloromethyl group, leading to the formation of a new heterocyclic ring fused to the naphthalene core.

Alternatively, the chloromethyl group can first react with a binucleophilic reagent. The remaining nucleophilic center can then participate in a transition-metal-catalyzed intramolecular cyclization with the bromo group. This versatility allows for the synthesis of diverse heterocyclic scaffolds. For instance, reaction with primary amines or hydrazines followed by intramolecular N-arylation can yield naphthalene-fused nitrogen-containing heterocycles. Similarly, reactions with thiols or phenols can lead to sulfur- or oxygen-fused systems. The synthesis of novel naphthalene hybrids with various heterocyclic scaffolds like pyran, pyrazole, and azepine has been demonstrated, showcasing the utility of naphthalene building blocks in creating complex molecular architectures. rsc.org

Table 1: Representative Synthetic Strategies for Naphthalene-Fused Heterocycles

| Reaction Step 1 (Modification of Bromo or Chloromethyl group) | Reaction Step 2 (Intramolecular Cyclization) | Resulting Heterocycle Type |

| Suzuki coupling to introduce an ortho-aminoaryl group | Intramolecular N-alkylation with the chloromethyl group | Naphthalene-fused dihydroazepine derivative |

| Reaction of chloromethyl group with a primary amine | Intramolecular Buchwald-Hartwig N-arylation | Naphthalene-fused dihydropyridine (B1217469) derivative |

| Reaction of chloromethyl group with a thiol-containing moiety | Intramolecular S-arylation | Naphthalene-fused thiepine (B12651377) derivative |

Role in the Construction of Carbon-Rich Naphthalene Oligomers and Polymers

The bifunctional nature of 2-bromo-6-(chloromethyl)naphthalene is highly advantageous for the synthesis of carbon-rich oligomers and polymers incorporating the naphthalene moiety. The naphthalene unit is a desirable component in polymers for materials science due to its rigid, planar structure and its electronic properties, which can impart thermal stability, fluorescence, and charge-transport capabilities to the final material.

Polymerization can be achieved through various strategies. For example, the bromo group can participate in step-growth polymerization via cross-coupling reactions like Suzuki or Heck polycondensation. In such a scenario, the chloromethyl group can be used to modify the monomer before polymerization or to functionalize the resulting polymer in a post-polymerization modification step.

A powerful approach involves converting the chloromethyl group into another functional group suitable for polymerization. For instance, it can be converted to a phosphonium (B103445) salt for Wittig-type polymerizations or to an alkyne for click chemistry-based polymer synthesis. The combination of a bromo-group for cross-coupling and a versatile chloromethyl handle allows for the creation of well-defined, conjugated polymers where the naphthalene units are linked in a specific, repeating fashion. Research has shown that naphthols can be precursors to naphthalene-containing polymers with glass transition temperatures ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C. google.com

Intermediate in the Preparation of Advanced Ligands for Catalysis

Advanced ligands are central to modern homogeneous catalysis, and naphthalene-based structures are often employed to create a specific steric and electronic environment around a metal center. 2-Bromo-6-(chloromethyl)naphthalene serves as a key intermediate in the synthesis of such ligands.

The synthetic utility lies in the ability to introduce two different functionalities through its distinct reactive sites. For example, the bromo group can be converted into a phosphine (B1218219) group—a common coordinating group in catalysis—via reaction with diphenylphosphine (B32561) or its derivatives. The chloromethyl group can then be used to attach the entire naphthalene-phosphine moiety to a larger scaffold or to another ligand fragment.

Conversely, the chloromethyl group can be used to introduce a coordinating arm, such as a pyridine, oxazoline, or amine group, through nucleophilic substitution. The bromo-naphthalene core then acts as a rigid backbone, and its bromo-substituent can be retained to influence the electronic properties of the ligand or be further functionalized to tune the ligand's steric bulk. This modular approach allows for the systematic development of ligand libraries for screening in catalytic applications.

Synthesis of Naphthalene-Based Fluorophores and Chemical Probes

Naphthalene derivatives are well-known for their fluorescent properties. The extended π-system of the naphthalene ring gives rise to strong UV absorption and emission. By extending this conjugation, the fluorescence can be shifted into the visible region. 2-Bromo-6-(chloromethyl)naphthalene is an ideal starting material for creating such functional dyes and probes.

The bromo group is typically replaced using a Suzuki, Stille, or Sonogashira coupling reaction to attach another aromatic or unsaturated group, thereby extending the π-conjugated system. This is a common strategy in the synthesis of push-pull fluorophores, where an electron-donating group is placed at one end of the conjugated system and an electron-accepting group at the other. nih.gov The chloromethyl group can be used to introduce the donor part of the system (e.g., by reacting with an aniline (B41778) derivative) or to attach a specific recognition moiety for creating a chemical probe. This recognition element can be designed to bind to a specific analyte, with the binding event causing a change in the fluorescence of the naphthalene core.

For example, a naphthalene-based two-photon fluorescent probe has been developed for the detection of endogenous hypochlorous acid. nih.gov This demonstrates the potential for creating highly sensitive and selective probes from naphthalene scaffolds. The synthesis often involves building a fluorophore connected to a quenching or response group. nih.gov Naphthalene derivatives are also used as building blocks for fluorophores in organic light-emitting diodes (OLEDs). ossila.com

Table 2: Applications in Fluorophore and Probe Synthesis

| Synthetic Transformation | Target Application | Principle |

| Suzuki coupling at Br; Alkylation of amine with CH₂Cl | Push-Pull Dyes | Creates a D-π-A system for intramolecular charge transfer (ICT). nih.gov |

| Sonogashira coupling at Br; Conversion of CH₂Cl to a receptor | Chemical Probes | The receptor binds an analyte, modulating the fluorescence of the extended naphthalene π-system. nih.gov |

| Polymerization via Br group | Fluorescent Polymers | Incorporates the fluorescent naphthalene unit into a macromolecular structure for materials applications. |

Development of Naphthalene Scaffolds for Materials Science Research (Focus on synthetic methodology)

In materials science, the precise arrangement of molecular components is key to achieving desired bulk properties. 2-Bromo-6-(chloromethyl)naphthalene provides a rigid naphthalene scaffold that can be methodically elaborated to construct advanced materials for electronics and photonics. The synthetic methodology focuses on leveraging the two different reactive handles to build up complex, well-defined architectures.

The bromo group allows for the integration of the naphthalene unit into larger conjugated systems using established cross-coupling chemistry. This is fundamental for creating organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com The chloromethyl group offers a secondary site for functionalization, which can be used to tune solubility, control solid-state packing, or interface with other materials.